BenchChemオンラインストアへようこそ!

Nebramine Disulfate

Pharmaceutical Quality Control Stability-Indicating HPLC Aminoglycoside Impurity Profiling

Nebramine Disulfate is the disulfate salt of nebramine, a pseudodisaccharide aminoglycoside consisting of a 2-deoxystreptamine ring linked to a 3′-deoxy amino sugar. It is formally recognized as Tobramycin EP Impurity B, arising as a degradation product of the aminoglycoside antibiotic tobramycin under acidic hydrolytic conditions.

Molecular Formula C12H26N4O5
Molecular Weight 306.36 g/mol
CAS No. 71122-29-7
Cat. No. B3151371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebramine Disulfate
CAS71122-29-7
Molecular FormulaC12H26N4O5
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
InChIInChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1
InChIKeyQBWLTQZEVUXXSR-PZLNIEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nebramine Disulfate (CAS 71122-29-7): A Pharmacopoeial Aminoglycoside Degradation Product and Reference Standard


Nebramine Disulfate is the disulfate salt of nebramine, a pseudodisaccharide aminoglycoside consisting of a 2-deoxystreptamine ring linked to a 3′-deoxy amino sugar. It is formally recognized as Tobramycin EP Impurity B, arising as a degradation product of the aminoglycoside antibiotic tobramycin under acidic hydrolytic conditions [1]. Unlike the parent drug tobramycin, nebramine lacks the kanosamine moiety and is consequently a more compact scaffold with distinct chromatographic, mass spectrometric, and microbiological properties [2]. The disulfate salt form (MW 502.52 g/mol) is supplied as a white to off-white hygroscopic solid with a defined melting point of 230–232°C and a typical purity specification of ≥95% by HPLC, making it suitable for use as a quantitative reference standard in pharmaceutical quality control .

Why Nebramine Disulfate Cannot Be Substituted by Neamine, Kanamycin B, or Other Aminoglycoside Analogs in Regulated Analytical Workflows


Substituting Nebramine Disulfate with its closest structural analogs—neamine (Neomycin A) or kanamycin B—is analytically invalid due to quantifiable differences in detection sensitivity, mass spectrometric identification, and biological activity. In a validated USP-modified HPLC method using pre-column derivatization with 2,4-dinitrofluorobenzene, nebramine exhibits a relative response factor (RRF) of 1.37 at 365 nm, whereas neamine and kanamycin B both show an RRF of 1.00 [1]. This 37% higher molar absorptivity means that direct substitution without response factor correction would introduce systematic quantitative errors exceeding typical acceptance criteria for impurity methods. In LC-MS analysis, nebramine produces a distinct protonated molecular ion [M+H]+ at m/z 307, while neamine and kanamycin B yield ions at m/z 323 and m/z 484, respectively [2]. These orthogonal analytical differences are compounded by microbiological divergence: against E. coli ATCC 25922, nebramine demonstrates an 8-fold lower minimum inhibitory concentration (MIC = 4 μg/mL) compared to neamine (MIC = 32 μg/mL), confirming that these compounds are not functionally interchangeable even in their antibacterial activity .

Nebramine Disulfate Quantitative Differentiation Evidence: Head-to-Head Analytical and Biological Comparisons Against Closest Analogs


HPLC Relative Response Factor: Nebramine Disulfate Shows 37% Higher UV Response Than Neamine and Kanamycin B at 365 nm

In a validated stability-indicating HPLC method for tobramycin ophthalmic suspension, nebramine exhibited a relative response factor (RRF) of 1.37, compared to an RRF of 1.00 for both neamine and kanamycin B, when detected at 365 nm after pre-column derivatization with 2,4-dinitrofluorobenzene [1]. This indicates that nebramine's derivatized adduct has a 37% higher molar absorptivity than the corresponding adducts of neamine and kanamycin B under identical conditions. The method demonstrated linearity over 0.1%–150% of the label claim (3 mg/mL tobramycin) and achieved a method precision (RSD) of ≤0.9% for the assay [1].

Pharmaceutical Quality Control Stability-Indicating HPLC Aminoglycoside Impurity Profiling

LC-MS Identification: Nebramine Disulfate Produces a Diagnostic [M+H]+ Ion at m/z 307, Distinct from Neamine (m/z 323) and Kanamycin B (m/z 484)

Using reversed-phase liquid chromatography coupled to ion trap mass spectrometry with a volatile perfluorinated ion-pair reagent, nebramine generated a protonated molecular ion [M+H]+ at m/z 307, while neamine and kanamycin B produced [M+H]+ ions at m/z 323 and m/z 484, respectively [1]. The mass difference of 16 Da between nebramine (m/z 307) and neamine (m/z 323) corresponds to the replacement of a hydroxyl group (3′-OH) with a hydrogen atom in nebramine, consistent with its 3′-deoxy structure. The structural assignments were confirmed by MSⁿ fragmentation pattern comparison with available reference substances [1].

Mass Spectrometry Impurity Identification Aminoglycoside Analysis

Antibacterial Potency: Nebramine Exhibits 8-Fold Lower MIC Than Neamine Against E. coli ATCC 25922 (4 μg/mL vs. 32 μg/mL)

In a head-to-head microbiological evaluation using the double-dilution method, nebramine (NEB) demonstrated an MIC of 4 μg/mL against E. coli ATCC 25922, whereas neamine (NEA) exhibited a substantially higher MIC of 32 μg/mL . For comparison, tobramycin (TOB) and kanamycin B (KAN-B) each showed an MIC of 4 μg/mL against the same strain. Against K. pneumoniae ATCC 13883, nebramine (MIC = 32 μg/mL) was more active than neamine (MIC > 32 μg/mL), though less active than tobramycin (MIC = 4 μg/mL) . Each concentration was analyzed in triplicate across two independent experimental sets .

Antibacterial Susceptibility Minimum Inhibitory Concentration Aminoglycoside SAR

Regulatory Designation: Nebramine Disulfate Is the Official Tobramycin EP Impurity B, Mandating Its Use for Pharmacopoeial Compliance

The European Pharmacopoeia (EP) formally designates nebramine as Tobramycin EP Impurity B, and it is listed alongside kanamycin B and neamine as one of the three known impurities resulting from either incomplete purification of tobramycin or its degradation [1]. In a comprehensive HPAE-IPAD impurity profiling study of commercial tobramycin, nebramine was unambiguously identified as a distinct impurity peak in both crude fermentation broth and final purified drug substance, and its identity was confirmed by extreme pH forced degradation studies that reproduced the acid-catalyzed hydrolysis of tobramycin to kanosamine and nebramine [1]. Nebramine Disulfate reference standards are supplied with full characterization data compliant with regulatory guidelines (USP/EP) and are specifically intended for ANDA and DMF submissions, analytical method validation, and QC release testing .

Regulatory Compliance Pharmacopoeial Standards Reference Standard

Degradation Kinetics: Nebramine Formation from Tobramycin Proceeds with a Pseudo First-Order Rate Constant of 2.7 × 10⁻⁶ s⁻¹ in 1 N HCl at 80°C

A kinetic study of tobramycin degradation in aqueous solution established that tobramycin (Ne-De-Ka) hydrolyzes in acidic solution to yield kanosamine (Ka-OH) and nebramine (Ne-De-OH) with a pseudo first-order rate constant of 2.7 × 10⁻⁶ s⁻¹ in 1 N HCl at 80°C, with an activation energy of 32 kcal mol⁻¹ [1]. Under basic conditions (1 N KOH at 80°C), the pseudo first-order rate constant for tobramycin hydrolysis is substantially slower at 1 × 10⁻⁸ s⁻¹, with an activation energy of 15 kcal mol⁻¹ [1]. At neutral pH (phosphate buffer, 0.01 M, 80°C), tobramycin exhibits a t₉₀ value of 70 hours, though oxidation rather than hydrolysis dominates under these conditions [1].

Forced Degradation Hydrolysis Kinetics Stability Studies

Nebramine Disulfate (CAS 71122-29-7): High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Tobramycin ANDA/NDA Regulatory Filing: Impurity B Reference Standard for HPLC-UV Quantitation

For generic pharmaceutical companies preparing ANDA submissions for tobramycin drug products, Nebramine Disulfate is the mandatory reference standard for quantifying EP Impurity B. The certified RRF of 1.37 (vs. 1.00 for neamine and kanamycin B) must be applied for accurate quantification, as demonstrated in the validated stability-indicating HPLC method [1]. Using a non-certified surrogate would introduce a systematic negative bias of approximately 27% in nebramine determination, potentially resulting in batch rejection or regulatory queries. The disulfate salt form, with its defined melting point (230–232°C) and ≥95% purity, provides the physicochemical consistency required for primary reference standard qualification .

LC-MS/MS Method Development for Selective Aminoglycoside Impurity Profiling in Complex Matrices

Analytical laboratories developing LC-MS/MS methods for tobramycin impurity profiling rely on the diagnostic [M+H]+ ion of nebramine at m/z 307 to achieve selective detection without interference from neamine (m/z 323) or kanamycin B (m/z 484) [2]. This mass difference of 16 Da from neamine is analytically sufficient for baseline mass resolution even on unit-resolution instruments. The method is applicable to fermentation broth monitoring, in-process control, and finished product release testing, where simultaneous quantification of all three EP impurities is required.

Semi-Synthetic Aminoglycoside Development: Nebramine as a Preferred Scaffold Over Neamine for Gram-Negative Antibacterial Programs

Medicinal chemistry groups pursuing novel aminoglycoside derivatives should prioritize nebramine over neamine as the starting scaffold, based on its 8-fold greater intrinsic antibacterial potency (MIC 4 μg/mL vs. 32 μg/mL against E. coli ATCC 25922) . Furthermore, 5-O-ribosylated nebramine derivatives have demonstrated improved selectivity for prokaryotic over eukaryotic translation inhibition, with a ~4-fold increase in the eukaryotic/prokaryotic IC₅₀ ratio compared to the parent nebramine . Amphiphilic nebramine analogs have also shown reduced renal cell toxicity compared to their tobramycin-derived counterparts in human RPTEC and HK-2 cell lines [3], supporting the scaffold's translational potential.

Forced Degradation and Stability Study Design: Nebramine Disulfate as a System Suitability Marker for Acidic Stress Testing

Pharmaceutical development teams conducting forced degradation studies on tobramycin formulations should incorporate Nebramine Disulfate as the primary marker for acidic hydrolytic degradation. The well-characterized formation kinetics (k = 2.7 × 10⁻⁶ s⁻¹ in 1 N HCl at 80°C; Ea = 32 kcal mol⁻¹) enable prediction of nebramine levels under accelerated storage conditions and establish quantitative thresholds for system suitability [4]. These kinetic parameters serve as benchmarks for verifying that a stability-indicating method adequately resolves and quantifies the primary degradation pathway of tobramycin.

Quote Request

Request a Quote for Nebramine Disulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.